molecular formula C11H15B B1279548 2-Bromo-1,3-diethyl-5-methylbenzene CAS No. 314084-61-2

2-Bromo-1,3-diethyl-5-methylbenzene

Cat. No. B1279548
M. Wt: 227.14 g/mol
InChI Key: QWIITRRSNVBPDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08030529B2

Procedure details

48% aqueous hydrobromic acid (1.05 equiv.) is fed into a mixture of diethylmethylaniline (1.00 equiv.) and sodium bromide (0.10 equiv.) in o-dichlorobenzene. Water is then azeotroped off under vacuum. The resulting salt suspension is cooled to 50° C. n-Pentyl nitrite (1.05 equiv.) is fed subsurface at 50-55° C. over 2-hour period to afford 1-bromo-2,6-diethyl-4-methylbenzene as a yellow to light brown solution. The bottom aqueous phase is separated off. The organic phase is washed with 10% sodium carbonate solution (0.15 equiv.). n-Pentanol and o-dichlorobenzene are sequentially stripped off to produce the crude 1-bromo-2,6-diethyl-4-methylbenzene material with an assay of 90% and an isolated yield of 83-85%. The product can be further purified by vacuum distillation at 95° C./5 mmHg to give an assay of 97-99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethylmethylaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BrH:1].C([C:4]1[CH:13]=[CH:12][CH:11]=CC=1N(CC)C)C.[Br-].[Na+].N(O[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=O.Cl[C:25]1[CH:30]=CC=CC=1Cl>>[Br:1][C:19]1[C:13]([CH2:12][CH3:11])=[CH:4][C:22]([CH3:23])=[CH:21][C:20]=1[CH2:30][CH3:25] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
diethylmethylaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N(C)CC)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)OCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Water is then azeotroped off under vacuum
CUSTOM
Type
CUSTOM
Details
at 50-55° C.
CUSTOM
Type
CUSTOM
Details
over 2-hour

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1CC)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.